molecular formula C12H16N2O2 B5651179 N-benzylmorpholine-4-carboxamide

N-benzylmorpholine-4-carboxamide

Cat. No.: B5651179
M. Wt: 220.27 g/mol
InChI Key: ZNBFGKICJUHTRT-UHFFFAOYSA-N
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Description

N-benzylmorpholine-4-carboxamide: is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring and a carboxamide group at the fourth position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzylmorpholine-4-carboxamide typically involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by the introduction of a carboxamide group. One common method is as follows:

    Step 1: Morpholine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-benzylmorpholine.

    Step 2: The resulting N-benzylmorpholine is then reacted with a carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-benzylmorpholine-4-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group, forming N-benzylmorpholine-4-amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-benzylmorpholine-4-carboxylic acid.

    Reduction: N-benzylmorpholine-4-amine.

    Substitution: Various substituted N-benzylmorpholine derivatives.

Scientific Research Applications

Chemistry: N-benzylmorpholine-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They exhibit various biological activities, including antimicrobial and anticancer properties .

Industry: The compound is also used in the development of specialty chemicals and materials. Its unique structure allows for the modification of physical and chemical properties, making it useful in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-benzylmorpholine-4-carboxamide and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-benzylmorpholine-4-carboxamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The carboxamide group also provides opportunities for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-benzylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-6-8-16-9-7-14)13-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBFGKICJUHTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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